molecular formula C17H26O2 B8722135 4-[(Undec-10-en-1-yl)oxy]phenol CAS No. 117721-44-5

4-[(Undec-10-en-1-yl)oxy]phenol

Cat. No. B8722135
M. Wt: 262.4 g/mol
InChI Key: PYOLOAGQFRDAPH-UHFFFAOYSA-N
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Patent
US06338902B1

Procedure details

FIG. 2 is a flow diagram showing the steps of synthesizing a representative monomer 1M according to the present invention. In a 50 ml of bi-neck bottle, 3.28 g of hydroquinone, 1.96 g of potassium hydroxide, 0.50 g of potassium iodide, 10.0 ml of methanol and 20.0 ml of ethanol are introduced and mixed. 3.00 g of 11-tolylsulfonyloxy-1-undecene is dropped slowly into the bottle and the resulting mixture is subsequently heated to the boiling point thereof. After the solvent is distillated off, 100.0 ml of cold water is added and 6N HCl is dropped until the mixture becomes acidic. Then the resulting mixture is subjected to extraction using ether. The organic layer is subjected to dehydration using magnesium sulfate, filtration, concentration and further purification with silica gel column chromatography, thereby obtaining a white solid product, 4-(10-undecenoxy)phenol.
[Compound]
Name
monomer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.28 g
Type
reactant
Reaction Step Two
Quantity
1.96 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
11-tolylsulfonyloxy-1-undecene
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[OH:2].[OH-].[K+].[I-].[K+].C1(C)C=CC=CC=1S(O[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH:32]=[CH2:33])(=O)=O.Cl>O.C(O)C.CO>[CH2:33]([O:2][C:1]1[CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH:24]=[CH2:23] |f:1.2,3.4|

Inputs

Step One
Name
monomer
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
3.28 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
1.96 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0.5 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Three
Name
11-tolylsulfonyloxy-1-undecene
Quantity
3 g
Type
reactant
Smiles
C1(=C(C=CC=C1)S(=O)(=O)OCCCCCCCCCC=C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture is subsequently heated to the boiling point
EXTRACTION
Type
EXTRACTION
Details
Then the resulting mixture is subjected to extraction
FILTRATION
Type
FILTRATION
Details
magnesium sulfate, filtration, concentration and further purification with silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCC=C)OC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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